2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGCGBONOSWMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653409 | |
| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874508-46-0 | |
| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
From Thiourea and 4-Chloroacetoacetyl Chloride
A patented industrial process involves the reaction of thiourea with 4-chloroacetoacetyl chloride dissolved in a chlorinated solvent (preferably methylene chloride) under controlled temperatures (5° to 30° C) to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride, which can be converted to the free acid by neutralization and hydrolysis.
| Parameter | Details |
|---|---|
| Starting materials | Thiourea, 4-chloroacetoacetyl chloride |
| Solvent | Methylene chloride (chlorohydrocarbon) |
| Temperature | Addition at 7°–8° C; reaction completion at 25°–30° C |
| Water amount | 125–250 g per mole of thiourea |
| Reaction time | Addition over 25 min; stirring 90 min total |
| Product form | (2-Aminothiazol-4-yl)-acetic acid hydrochloride |
| Stability | Stable in solid and solution forms |
Process Summary:
- Thiourea is suspended in water and cooled to 5°–7° C.
- 4-Chloroacetoacetyl chloride solution is added dropwise over 25 minutes at 7°–8° C.
- Stirring continues at low temperature, then at room temperature to complete the reaction.
- The product precipitates upon cooling and is isolated as hydrochloride salt.
This method is advantageous for its scalability, product stability, and relatively mild conditions. However, the product is light-sensitive and prone to decarboxylation in solution, requiring careful handling.
While this method focuses on related heterocyclic derivatives, it demonstrates the feasibility of sulfanyl group introduction via thiol intermediates derived from 2-amino-1,3-thiazol-4-yl acetic acid precursors.
Alternative Synthetic Routes and Oxidative Methods
Other literature reports describe the synthesis of 2-amino-substituted heterocycles via condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by oxidative bond formation to generate oxadiazole or thiadiazole rings. Although these methods are more focused on heterocycle formation, they provide insight into potential oxidative strategies that could be adapted for the preparation of sulfanyl-substituted thiazole acetic acids.
Process Optimization and Notes
- Solvent Choice: Chlorinated solvents like methylene chloride are preferred for their ability to dissolve acetoacetyl chloride derivatives and maintain reaction homogeneity.
- Temperature Control: Precise temperature control (5° to 30° C) is critical to avoid side reactions and ensure high purity.
- Product Stability: The hydrochloride salt form is more stable and easier to store than the free acid, which is prone to decarboxylation.
- Purification: Precipitation by cooling and filtration are common isolation techniques.
- Scale-up Considerations: The described processes are amenable to industrial scale with appropriate solvent recovery and safety measures.
Summary Table of Preparation Methods
| Step | Method/Reaction | Key Reagents/Conditions | Product Form | Notes |
|---|---|---|---|---|
| Synthesis of 2-aminothiazolyl acetic acid | Thiourea + 4-chloroacetoacetyl chloride in methylene chloride | 5–30° C, aqueous suspension, controlled addition | (2-Aminothiazol-4-yl)-acetic acid hydrochloride | Stable salt form, light sensitive free acid |
| Conversion to ethyl ester | Neutralization and hydrolysis | Hydrolysis of hydrochloride salt | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Intermediate for further derivatization |
| Thiol intermediate formation | Hydrazide + carbon disulfide in basic medium | Reflux in ethanol, KOH base | 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol | Precursor for sulfanyl substitution |
| Sulfanyl substitution | Thiol + electrophiles (e.g., bromopropanamides) | DMF solvent, LiH base, stirring at room temp | Sulfanyl-substituted acetic acid derivatives | High yields, applicable to analog synthesis |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used[][5].
Scientific Research Applications
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfanylacetic acid derivatives with varying heterocyclic cores and substituents. Below is a systematic comparison with structurally related compounds, focusing on molecular properties, synthesis routes, and biological relevance.
Propanamide Derivatives with Oxadiazole-Thiazole Hybrids
describes compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (e.g., 7c–7f). These derivatives incorporate a 1,3,4-oxadiazole ring linked to the thiazole core via a sulfanyl group and a propanamide side chain.
Comparison Notes:
- The oxadiazole-propanamide derivatives exhibit higher molecular complexity and weight due to the additional heterocycle and aryl substituents.
- The acetic acid group in the target compound may enhance solubility compared to the lipophilic propanamide analogs.
1,3,4-Thiadiazole-Sulfanylacetic Acid Derivatives
highlights 5-R-amino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives, synthesized via alkylation of 5-R-amino-1,3,4-thiadiazole-2-thioles. These compounds share the sulfanylacetic acid motif but replace the thiazole core with a 1,3,4-thiadiazole ring.
Comparison Notes:
- The thiadiazole derivatives exhibit greater structural diversity due to variable R-group substitutions on the amino group.
- The 1,3-thiazole core in the target compound may offer better metabolic stability compared to thiadiazole, which is prone to ring-opening reactions.
Cephalosporin Antibiotics with Thiazole Side Chains
and describe cephalosporin derivatives (e.g., (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) that incorporate the 2-amino-1,3-thiazol-4-yl group as a β-lactamase-stable side chain.
Comparison Notes:
- The cephalosporin derivatives leverage the 2-amino-1,3-thiazol-4-yl group to enhance antibiotic potency and resistance profile.
- The target compound lacks the β-lactam ring and bicyclic framework critical for antibiotic activity.
Acetamide Derivatives with Thiazole-Sulfanyl Linkers
lists analogs such as 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide , which feature acetamide termini and substituted thiazole cores.
Comparison Notes:
- The acetamide derivatives are more lipophilic, favoring membrane permeability.
- The carboxylic acid group in the target compound may facilitate salt formation for improved bioavailability.
Biological Activity
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid, with the CAS number 874508-46-0, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including antimicrobial, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
Chemical Formula: C6H8N2O2S2
Molecular Weight: 204.3 g/mol
IUPAC Name: 2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid
InChI Key: HJGCGBONOSWMAT-UHFFFAOYSA-N
The thiazole ring structure contributes to the compound's reactivity and biological activity. The presence of the amino group and the sulfanyl group enhances its interaction with various biological targets.
The primary mechanism of action for this compound involves inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis. This inhibition disrupts peptidoglycan biosynthesis, leading to bacterial cell death.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The compound's ability to disrupt cell wall synthesis is a critical factor in its effectiveness against bacteria .
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated in vitro on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induced apoptosis in cancer cells and affected cell cycle progression by increasing the G0/G1 phase population while reducing the S phase .
Table 1: Anticancer Activity on Cell Lines
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MCF-7 | 15 | Increased G0/G1 phase |
| HCT-116 | 20 | Increased G0/G1 phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It modulates signaling pathways associated with inflammation and can reduce the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of thiazole derivatives, including this compound, in various biological assays:
- Anticancer Efficacy: In a study involving multiple thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating strong antiproliferative effects .
- Mechanistic Insights: Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid, and how do they differ in efficiency?
- Answer : Two primary methods are documented:
- Heterocyclization and alkylation : A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols to introduce the sulfanylacetic acid moiety .
- Amino acid-based synthesis : Use of D-Aspartic Acid as a chiral precursor, with methoxyimino and sulfonate groups introduced via multi-step reactions .
- Efficiency varies: The first method offers modularity for derivative libraries, while the second is stereospecific but requires rigorous purification. TLC (Chloroform:Methanol 7:3) and reflux conditions are critical for monitoring .
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
- Answer : Key methods include:
- TLC for reaction progress (e.g., Chloroform:Methanol 7:3 ratio) .
- 1H NMR and IR spectroscopy to confirm sulfanyl and thiazole ring connectivity .
- Elemental analysis to verify purity, especially after alkylation steps .
- Advanced intermediates may require X-ray crystallography (as seen in structurally similar thiochromen derivatives) to resolve ambiguous stereochemistry .
Q. How can solvent-free synthesis improve the yield of derivatives?
- Answer : Solvent-free reductive amination (e.g., with hydrazine hydrate) minimizes side reactions and reduces purification steps. For example, compound 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide was synthesized under reflux in absolute alcohol without solvents, achieving >85% yield after ice-water precipitation .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for novel derivatives?
- Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable pathways. ICReDD’s methodology integrates experimental data with computational models to narrow optimal conditions (e.g., temperature, catalyst) and reduce trial-and-error approaches .
Q. How to resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects)?
- Answer : Conduct comparative assays using standardized cell lines (e.g., MCF-7 for cancer) and neuronal models (e.g., GABA receptor binding for anticonvulsant activity). Structural analogs with modified alkyl chains (e.g., 5-R-carbonylamino derivatives) should be tested to isolate structure-activity relationships .
Q. What methodologies enable the design of derivatives with enhanced metabolic stability?
- Answer :
- Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-triazole (as in related methanesulfonyl-phenethyl-amino analogs) to improve resistance to cytochrome P450 oxidation .
- Prodrug strategies : Esterify the acetic acid moiety (e.g., ethyl ester derivatives) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How to address discrepancies in spectroscopic data for sulfanyl-containing intermediates?
- Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylene protons near sulfanyl groups). For example, the InChI key for similar compounds (e.g., JWDNAYRJEVXMJT) confirms connectivity via cross-validation with computational spectra .
Methodological Notes
- Data Validation : Cross-reference synthetic yields with elemental analysis and HRMS to rule out hydrate or solvent inclusion artifacts .
- Green Chemistry : Prioritize solvent-free or alcohol-based reflux systems to align with sustainability goals .
- Structural Databases : Avoid unreliable sources (e.g., BenchChem); instead, use PubChem or EPA DSSTox for validated spectral and toxicity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
